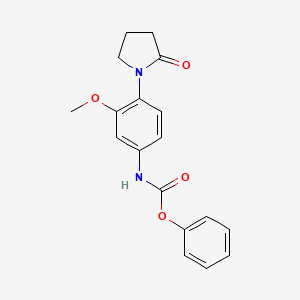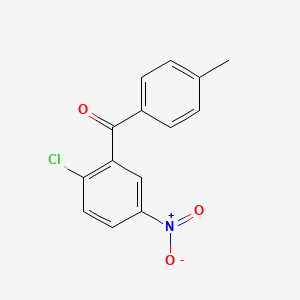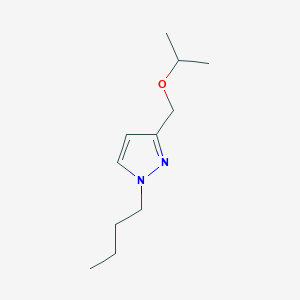![molecular formula C8H14N2O2 B2989591 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-07-6](/img/structure/B2989591.png)
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is an organic compound with the molecular formula C8H14N2O2 . It is a member of the class of compounds known as spirodecane derivatives .
Molecular Structure Analysis
The molecular structure of “8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” consists of a spirocyclic system, where two cyclic structures, a decane and a diazaspiro, are connected at one atom .Scientific Research Applications
Antihypertensive and Alpha-Adrenergic Blocking Properties
Research has shown that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and tested for their antihypertensive properties in animal models. These compounds were found to exhibit alpha-adrenergic blocking activity, indicating potential utility in the treatment of hypertension. For example, compounds were designed as mixed alpha- and beta-adrenergic receptor blockers and showed potential in lowering blood pressure without evidence of beta-adrenergic blocking activity. The study highlighted the alpha1-adrenoceptor antagonism of specific derivatives, suggesting their utility in managing blood pressure with minimal risk of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Another field of application involves the neuroprotective and antiamnesic effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been studied for their ability to inhibit calcium uptake into synaptosomes, offering protection against brain edema and memory and learning deficits induced by various agents. This suggests a potential application in treating conditions associated with cognitive deficits and brain injuries (Tóth et al., 1997).
M1 Muscarinic Agonist Activity
Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized to assess their binding affinities for M1 and M2 muscarinic receptors, with a focus on developing potential treatments for cognitive disorders such as dementia. These compounds have shown promising results in in vivo muscarinic activity tests, including the amelioration of scopolamine-induced cognitive impairments in rat models (Tsukamoto et al., 1995).
Mechanism of Action
Target of Action
The primary target of 8-Methyl-1-oxa-3,8-diazaspiro[4Similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1) .
Mode of Action
The exact mode of action of 8-Methyl-1-oxa-3,8-diazaspiro[4It’s hypothesized that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-1-oxa-3,8-diazaspiro[4Related compounds have been shown to block the activation of the necroptosis pathway .
Result of Action
The molecular and cellular effects of 8-Methyl-1-oxa-3,8-diazaspiro[4Similar compounds have shown therapeutic potential in various human diseases by inhibiting necroptosis, a form of programmed cell death .
Future Directions
The future directions for “8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and related compounds could involve further structural optimization and testing for their potential as RIPK1 inhibitors, given their demonstrated inhibitory activity against this protein . This could have implications for the treatment of diseases driven by necroptosis.
properties
IUPAC Name |
8-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-10-4-2-8(3-5-10)6-9-7(11)12-8/h2-6H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAOUJPTFMURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)




![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)
![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)


![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)

